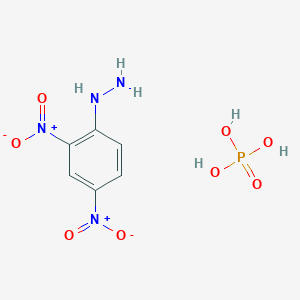

(2,4-Dinitrophenyl)hydrazine;phosphoric acid

Descripción

(2,4-Dinitrophenyl)hydrazine (DNPH, C₆H₆N₄O₄) is a nitro-substituted phenylhydrazine widely used in organic chemistry for the detection and quantification of carbonyl compounds (aldehydes and ketones). It reacts with carbonyl groups to form brightly colored hydrazones, which are characterized via melting points, UV-Vis spectroscopy, or chromatographic methods . DNPH is synthesized through the reaction of hydrazine sulfate or hydrazine hydrate with 2,4-dinitrochlorobenzene in the presence of sodium hydroxide and potassium acetate, yielding ~70% product under optimized conditions . Its strong electron-withdrawing nitro groups enhance reactivity and stabilize hydrazone derivatives .

Phosphoric acid (H₃PO₄) is a triprotic acid often used as a stabilizer or reaction medium in DNPH-based assays. For example, DNPH dissolved in ethanolic phosphoric acid is employed in qualitative tests for aldehydes/ketones, where the acid likely protonates the carbonyl oxygen, accelerating hydrazone formation . A commercial DNPH-phosphoric acid solution (Sigma-Aldrich, 125038-14-4) is also used for derivatizing carbonyl compounds in analytical workflows .

Propiedades

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSWHUOYGUCXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583681 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125038-14-4 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The conventional synthesis involves the nucleophilic substitution of 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydrazine nucleophile attacks the electron-deficient aromatic ring at the para position relative to the nitro groups.

Key reagents :

-

2,4-Dinitrochlorobenzene : The electrophilic aromatic substrate.

-

Hydrazine hydrate : Provides the hydrazine nucleophile.

-

Ethanol (95%) : Acts as the solvent and stabilizer.

Procedure and Limitations

In early methods, 2,4-dinitrochlorobenzene is dissolved in ethanol, followed by dropwise addition of hydrazine hydrate under reflux. The mixture is heated for 4–6 hours, yielding DNPH as a red crystalline precipitate. However, this approach suffers from:

-

Low yields (60–70%) due to side reactions, including over-substitution and decomposition.

-

Extended reaction times (6+ hours) increasing energy costs.

Optimized Synthesis from Patent CN105566152A

Stepwise Protocol

The patented method (CN105566152A) enhances yield and purity through process modifications:

Step 1: Dissolution and Purification

-

2,4-Dinitrochlorobenzene is dissolved in 95% ethanol with activated carbon (1–2% w/w).

-

The mixture is heated to boiling, followed by hot filtration to remove impurities and carbon residues.

Step 2: Controlled Hydrazine Addition

-

The filtrate is transferred to a reflux apparatus.

-

Hydrazine hydrate (20–50% w/w of 2,4-dinitrochlorobenzene) is added incrementally:

-

Initial rapid addition to initiate nucleation.

-

Slower subsequent addition to prevent excessive exothermicity.

-

Step 3: Reflux and Crystallization

-

The reaction is refluxed for 1 hour, producing red DNPH crystals.

-

The temperature is reduced to 50–55°C before filtration to maximize crystal purity.

Step 4: Washing and Drying

Key Innovations and Outcomes

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Yield | 60–70% | 98–100% |

| Reaction Time | 4–6 hours | 1–2 hours |

| Purity | 85–90% | >98% |

| Solvent Consumption | High | Reduced by 30% |

The patent’s use of activated carbon during dissolution eliminates impurities early, while graded hydrazine addition minimizes side reactions. Ethanol washing at controlled temperatures ensures high-purity crystals suitable for analytical applications.

Industrial-Scale Production

Scaling the Patented Method

Industrial production adopts the patented protocol with modifications for scalability:

-

Reactor Design : Jacketed reactors enable precise temperature control during reflux and crystallization.

-

Continuous Filtration Systems : Reduce downtime between batches.

-

Waste Recovery : Ethanol is distilled and reused, lowering costs.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| DNPH Purity | ≥98% (HPLC) |

| Residual Hydrazine | ≤0.1% (UV-Vis) |

| Crystal Size | 50–100 µm |

| Moisture Content | ≤0.5% (Karl Fischer) |

Formulation with Phosphoric Acid

Stabilized DNPH-Phosphoric Acid Solutions

DNPH is dissolved in ethanolic phosphoric acid (0.1–1.0 M) to create a stable derivatization reagent. Phosphoric acid:

-

Protonates the hydrazine group , enhancing nucleophilicity.

-

Prevents DNPH oxidation during storage.

Typical formulation :

-

DNPH: 0.2 M in ethanol.

-

Phosphoric acid: 0.5 M.

-

Stability: >12 months at 4°C.

Comparative Analysis of Synthesis Routes

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrophenylhydrazine Phosphoric acid solution primarily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water .

Common Reagents and Conditions: The reaction with aldehydes and ketones typically requires acidic conditions, often provided by the phosphoric acid in the solution. The reaction proceeds efficiently at room temperature, forming yellow, orange, or red precipitates of the corresponding hydrazones .

Major Products: The major products of these reactions are hydrazones, which are characterized by their distinct melting points and colors. These properties make them useful for the qualitative analysis of carbonyl compounds .

Aplicaciones Científicas De Investigación

Quantitative Analysis

- High-Throughput Screening : A method utilizing DNPH for screening mutant strains capable of accumulating specific compounds has been developed. For instance, a study demonstrated its application in identifying mutant strains of Rhodococcus rhodochrous that produce 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) through colorimetric assays .

Air Quality Monitoring

- Sampling Techniques : DNPH-phosphoric acid is used in coated glass fiber filters for sampling volatile carbonyl compounds in air. This method enhances the detection of pollutants such as valeraldehyde, showcasing its utility in environmental monitoring .

Table 2: Analytical Methods Utilizing DNPH

| Methodology | Application Area | Reference |

|---|---|---|

| Colorimetric Assays | Screening microbial mutants | |

| Filter Sampling Techniques | Air quality monitoring | |

| Indirect Determination | Aldehyde quantification |

Biochemical Applications

Detection of Protein Carbonyls

- Oxidative Stress Markers : DNPH-phosphoric acid is employed to detect protein carbonyls, which serve as biomarkers for oxidative stress in biological samples. This application is crucial for understanding various diseases linked to oxidative damage.

Case Studies

- Microbial Mutagenesis Screening

- Environmental Monitoring

Mecanismo De Acción

The mechanism of action of 2,4-Dinitrophenylhydrazine Phosphoric acid solution involves the nucleophilic addition of the hydrazine group to the carbonyl carbon of aldehydes and ketones. This is followed by the elimination of water to form a stable hydrazone. The reaction is facilitated by the acidic environment provided by the phosphoric acid, which protonates the carbonyl oxygen, making it more electrophilic .

Comparación Con Compuestos Similares

Reactivity and Selectivity

DNPH vs. Other Phenylhydrazines

- 2,6-Dinitrophenylhydrazine : Unlike DNPH (2,4-substitution), the 2,6-isomer has a sterically hindered structure, reducing its efficiency in forming hydrazones. DNPH’s para-nitro group enhances resonance stabilization of the hydrazone product, making it more reactive .

- Unsubstituted Phenylhydrazines : Lacking nitro groups, these compounds exhibit lower reactivity toward carbonyls. For instance, phenylhydrazine itself requires harsher conditions (e.g., prolonged heating) to form derivatives .

DNPH vs. Other Carbonyl Derivatization Agents

- Hydroxylamine : Forms oximes with carbonyls but lacks the chromophoric nitro groups of DNPH, making oximes less suitable for spectrophotometric detection .

- Semicarbazide : Produces semicarbazones, which are thermally stable but often require higher reaction temperatures compared to DNPH hydrazones .

Phosphoric Acid vs. Other Acids in DNPH Assays

- Acetic Acid: Commonly used in DNPH-based vitamin C assays (e.g., oxidizing ascorbic acid with bromine in acetic acid). However, acetic acid’s volatility can lead to inconsistent reaction conditions, whereas phosphoric acid’s non-volatility improves reproducibility .

- Sulfuric Acid : While stronger, sulfuric acid may cause undesired side reactions (e.g., sulfonation), unlike phosphoric acid, which acts as a milder proton source .

Analytical Performance

DNPH in Spectrophotometric Assays

DNPH-based methods for vitamin C determination achieve ~70–90% recovery in optimized systems (e.g., using "Celite" columns for reagent-carbonyl contact) but suffer from interference by reducing agents (Fe²⁺, SO₃²⁻) in mineral-rich samples . In contrast, HPLC methods avoid these limitations but require costly instrumentation .

Comparison of Hydrazone Melting Points

| Carbonyl Compound | DNPH Hydrazone MP (°C) | Alternative Hydrazone MP (°C) |

|---|---|---|

| Pyruvic Acid | 213.0 | Semicarbazone: 198.5 |

| Acetone | 126 | Phenylhydrazone: 98 |

| Formaldehyde | 166 | Oxime: 72 |

DNPH hydrazones generally exhibit higher melting points, facilitating purification and identification .

DNPH Derivatives as Bioactive Agents

- Alpha-Amylase Inhibition: DNPH-derived hydrazones (e.g., Compound 5, IC₅₀ = 12.16 µg/mL) show superior inhibitory activity compared to non-nitro-substituted analogs, attributed to nitro group interactions with enzyme active sites .

- Antimicrobial Activity : 2,4-Dinitrophenylhydrazone derivatives exhibit modulatory effects against ESKAPE pathogens, outperforming simpler hydrazones in disrupting bacterial membranes .

Phosphoric Acid in Material Science

DNPH-phosphoric acid systems are used to functionalize graphene oxide, where phosphoric acid acts as a dispersant, enhancing DNPH’s covalent attachment to graphene surfaces .

Limitations and Challenges

- Non-Quantitative Reactions: DNPH’s reaction with carbonyls is pH- and contact-dependent, with recoveries as low as 20% in aqueous systems (e.g., milk samples) .

- Toxicity and Handling : DNPH is toxic and mutagenic, requiring careful handling compared to safer alternatives like dansyl hydrazine .

Actividad Biológica

(2,4-Dinitrophenyl)hydrazine (DNPH) is a well-known reagent used primarily for the detection and quantification of carbonyl compounds. When combined with phosphoric acid, its biological activity can be significantly influenced, leading to various applications in analytical chemistry and biochemistry. This article explores the biological activity of (2,4-Dinitrophenyl)hydrazine; phosphoric acid, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

(2,4-Dinitrophenyl)hydrazine is characterized by its dinitrophenyl group attached to a hydrazine moiety. The presence of phosphoric acid enhances its reactivity, particularly in the formation of hydrazone derivatives from carbonyl compounds. The chemical structure can be summarized as follows:

- Chemical formula : CHNOP

- Molecular weight : 218.14 g/mol

The biological activity of (2,4-Dinitrophenyl)hydrazine; phosphoric acid is primarily attributed to its ability to form stable hydrazones with carbonyl groups in aldehydes and ketones. This reaction is facilitated by the acidic environment provided by phosphoric acid, which enhances the electrophilicity of the carbonyl carbon.

- Formation of Hydrazones : The reaction between DNPH and carbonyls leads to the formation of hydrazones, which can be quantified spectrophotometrically.

- Isomerization : In the presence of phosphoric acid, isomerization between E- and Z-forms of hydrazone derivatives can occur. Studies indicate that varying concentrations of phosphoric acid affect the equilibrium between these isomers, which has implications for their biological activity and stability .

Antioxidant Activity

Research has indicated that (2,4-Dinitrophenyl)hydrazine exhibits antioxidant properties. The compound's ability to scavenge free radicals can protect biological systems from oxidative stress. This activity is particularly relevant in studies examining the effects of oxidative damage in cellular models.

Protein Carbonylation Detection

One significant application of DNPH is in the detection of protein carbonyls, which are markers of oxidative stress and protein damage. The derivatization with DNPH allows for the quantification of these modifications through various analytical techniques such as HPLC and spectrophotometry .

Case Studies

-

Detection of Carbonyl Compounds in Tobacco Products :

A study investigated the use of (2,4-Dinitrophenyl)hydrazine; phosphoric acid for analyzing carbonyl compounds in mainstream smoke from heat-not-burn tobacco products. The addition of phosphoric acid improved the separation and quantification of various hydrazone derivatives through HPLC analysis . -

Isomerization Studies :

Research focused on how different concentrations of phosphoric acid influenced the isomerization rates of aldehyde-2,4-dinitrophenylhydrazone derivatives. The findings demonstrated that higher concentrations led to increased Z-isomer formation under UV irradiation conditions, indicating potential applications in photochemical studies .

Data Tables

The following table summarizes key findings related to the isomerization ratios and biological effects observed in various studies:

| Compound | Acid Concentration (%) | E/Z Isomer Ratio | Biological Effect |

|---|---|---|---|

| Acetaldehyde-DNPH | 0.02 | 0.32 | Antioxidant activity |

| Propanal-DNPH | 0.1 | 0.14 | Protein carbonyl detection |

| Butyraldehyde-DNPH | 0.005 | Not determined | Stability under acidic conditions |

| Crotonaldehyde-DNPH | 0.004 | Increased | Enhanced reactivity |

Q & A

Basic Research Questions

Q. How is 2,4-dinitrophenylhydrazine (2,4-DNPH) synthesized for use as a derivatizing agent in carbonyl detection?

- Methodology : The synthesis involves reacting 1-chloro-2,4-dinitrobenzene with hydrazine in solvents like methanol or ethanol under reflux. Nucleophilic substitution occurs at the chloro-substituted carbon, yielding 2,4-DNPH. Pseudo-first-order kinetics can be monitored spectrophotometrically at 365–440 nm to confirm product formation . Purification via recrystallization in acetonitrile ensures reagent purity .

Q. What safety precautions are critical when handling 2,4-DNPH in laboratory settings?

- Protocols :

- Inhalation : Work in a fume hood; if exposed, move to fresh air immediately .

- Skin/Eye Contact : Rinse with water for 15 minutes; use PPE (gloves, goggles) .

- Storage : Keep moist (≥30% water) to stabilize the compound and prevent decomposition .

Q. How does the 2,4-DNPH test qualitatively identify carbonyl compounds, and what methodological steps ensure accuracy?

- Procedure :

Prepare Brady’s reagent (2,4-DNPH in phosphoric acid/ethanol).

Add the carbonyl sample to the reagent; a yellow-to-red precipitate (hydrazone) confirms aldehydes/ketones.

Validate results via melting point analysis (sharp melting points confirm specific derivatives) .

- Controls : Include a blank (reagent alone) and known carbonyl standards to avoid false positives .

Advanced Research Questions

Q. How does phosphoric acid concentration influence the isomerization of carbonyl-2,4-dinitrophenylhydrazones?

- Experimental Design :

- Prepare solutions with varying HPO concentrations (0.001–1 mol/L) in acetonitrile.

- Analyze isomer ratios (E/Z) via HPLC at timed intervals (0.16–100 hours) using a C18 column and UV detection .

- Key Findings :

| HPO (mol/L) | E-Isomer (%) | Z-Isomer (%) |

|---|---|---|

| 0 (Control) | 100 | 0 |

| 0.1 | 78 | 22 |

| 1.0 | 52 | 48 |

| Acidic conditions promote protonation of the hydrazone, enabling isomer interconversion . |

Q. What chromatographic techniques optimize separation of E/Z isomers of 2,4-dinitrophenylhydrazones?

- HPLC Optimization :

- Column : Use a polar-embedded C18 column (e.g., E2 column) for enhanced isomer resolution.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry.

- Validation : Calculate resolution (R > 1.5), retention time reproducibility (±2%), and linearity (R > 0.995) .

Q. How can 2,4-DNPH be used in spectrophotometric assays for enzyme activity quantification?

- Case Study (AST Assay) :

Incubate serum with L-aspartate and α-ketoglutarate.

React oxaloacetate (product) with 2,4-DNPH to form a hydrazone.

Measure absorbance at 505 nm after alkalization (brown complex).

Q. How can conflicting data on the stability of 2,4-DNPH derivatives under acidic conditions be resolved?

- Systematic Approach :

Controlled Variables : Fix temperature (25°C), solvent (acetonitrile), and hydration levels.

Kinetic Studies : Monitor decomposition via HPLC at 0, 24, and 48 hours.

Contradiction Analysis : If results diverge, check HPO purity or hydration state of 2,4-DNPH .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.